2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c1-7-13(15(23)21-8(2)9(3)24-16(21)19-7)20-14(22)12-10(17)5-4-6-11(12)18/h4-6H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDZNNJMBOIPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₂₅H₂₀ClF₄N₅O₂
Molecular Weight: 533.9 g/mol
IUPAC Name: 2-(2-chloro-6-fluoroanilino)-1,7,7-trimethyl-N-[5-(trifluoromethyl)pyridin-2-yl]-8H-furo[3,2-e]benzimidazole-5-carboxamide
The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Antiviral Activity
Research indicates that derivatives of compounds similar to This compound exhibit significant antiviral properties. For instance, compounds with the 2-chloro-6-fluoro substitution have shown potent activity against HIV-1, demonstrating efficacy at picomolar concentrations against both wild-type and mutant strains of the virus . This suggests that the structural modifications in this compound could enhance its antiviral potential.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies on related benzothiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines . The mechanism of action typically involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antibacterial and Antifungal Properties
Compounds similar to this benzamide have been reported to possess antibacterial and antifungal activities. For example, certain derivatives demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The presence of halogen substituents like chlorine and fluorine is often correlated with increased antimicrobial potency.
Study 1: Antiviral Efficacy
A study evaluating the antiviral efficacy of various substituted benzamide derivatives found that those with a 2-chloro-6-fluoro substitution had superior activity against HIV-1 compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .
Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, a series of benzothiazole derivatives were synthesized and screened against multiple human cancer cell lines. Compounds similar to This compound exhibited notable antiproliferative effects, particularly against drug-resistant cancer types .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many compounds in this class act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing further proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Ring
Key Compounds :
3-(Trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS: 1021039-80-4)
- Substituents : Trifluoromethyl (CF₃) at the benzamide meta position.
- Molecular Weight : 381.4 g/mol.
- Impact : The CF₃ group increases hydrophobicity and metabolic stability compared to chloro/fluoro substituents.
3,4-Diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS: 946222-62-4)
- Substituents : Ethoxy groups at positions 3 and 4 of the benzamide.
- Molecular Weight : 373.4 g/mol.
- Impact : Electron-donating ethoxy groups may reduce binding affinity to targets requiring EWGs but improve solubility.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 313705-12-3)
- Substituents : Methoxyphenyl on the thiazolo-pyrimidine core and phenylamide.
- Impact : The methoxy group introduces steric bulk and alters π-π stacking interactions compared to smaller halogens.
Comparison Table :
Modifications on the Thiazolo-Pyrimidine Core
- Methyl vs. Bulkier Groups : The target compound’s 2,3,7-trimethyl substitution likely reduces rotational freedom compared to analogs with single methyl groups (e.g., 7-methyl in CAS 946222-62-4). This rigidity may enhance target selectivity.
- 5-Oxo Group : Present in all analogs, this group is critical for hydrogen bonding with biological targets, as observed in similar heterocyclic systems.
Implications of Substituent Effects
- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance binding to electrophilic targets (e.g., kinases) but may reduce solubility.
- Electron-Donating Groups (OCH₃, OCH₂CH₃) : Improve solubility but could weaken interactions with hydrophobic binding pockets.
- Steric Effects: Trimethyl substitution on the core (target compound) may confer greater metabolic stability compared to mono-methyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
